Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a meta-trifluoromethylphenyl group and at the 2-position with an ethyl carboxylate ester. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms, conferring rigidity and metabolic stability, while the trifluoromethyl (CF₃) group enhances lipophilicity and electron-withdrawing properties . This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of oxadiazoles and the bioactivity-modulating effects of the CF₃ group .
Properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-17-16-9(20-10)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZCUMSFWKUUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136447 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-94-5 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazides with Aromatic Acids Using Phosphorus Oxychloride
One of the classical and widely used methods involves refluxing aromatic carboxylic acids with hydrazide derivatives in phosphorus oxychloride (POCl3). This method facilitates the formation of the 1,3,4-oxadiazole ring through dehydration and cyclization.
- Equimolar quantities (e.g., 0.01 mol) of the hydrazide and the corresponding aromatic acid are mixed in phosphorus oxychloride (around 45 mL).
- The mixture is refluxed for approximately 9 hours.
- After cooling, the reaction mixture is poured onto crushed ice and left overnight to precipitate the product.
- The solid is filtered, washed, dried under vacuum, and recrystallized from an appropriate solvent.
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate derivatives (3a–e) have been synthesized using this approach, showing good yields and purity confirmed by elemental analysis and NMR spectroscopy.
Photoredox Catalysis Using Hypervalent Iodine Reagents
A more recent and efficient method involves photoredox catalysis under mild conditions. This approach uses hypervalent iodine reagents and visible light irradiation to promote cyclization between aldehydes and hydrazide precursors.
- A mixture of the hydrazide (0.5 mmol), hypervalent iodine reagent (0.75 mmol), and solvent (e.g., dichloromethane, 2 mL) is placed in a sealed Schlenk tube under argon.
- The reaction mixture is irradiated with a 40 W white LED at room temperature.
- The progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is evaporated, and the residue purified by silica gel chromatography.
- This method yields ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate as a white crystalline solid with yields around 68%.
- The reaction conditions are mild, environmentally friendly, and avoid harsh reagents.
Oxidative Cyclization of Thiosemicarbazides or Semicarbazones
Another approach involves oxidative cyclization of thiosemicarbazide or semicarbazone derivatives using oxidizing agents such as iodine, bromine, or hypervalent iodine species.
- Thiosemicarbazides are reacted with oxidizing agents (e.g., iodine in the presence of potassium iodide) in ethanol or acetic acid.
- The reaction is typically heated under reflux to promote cyclization.
- The resulting 1,3,4-oxadiazole derivatives are isolated by filtration and recrystallization.
- This method provides high regioselectivity and yields.
- Uses commercially available, inexpensive, and relatively safe oxidizing agents.
- Applicable to large-scale synthesis.
Carbodiimide-Mediated Cyclization
Using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) enables regioselective cyclization of thiosemicarbazides to form 1,3,4-oxadiazoles.
- Thiosemicarbazide derivatives are treated with EDC·HCl under mild conditions.
- The reaction proceeds with high regioselectivity, yielding 2-amino-substituted 1,3,4-oxadiazoles.
- The products are purified by standard methods.
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Phosphorus oxychloride cyclization | Hydrazide + Aromatic acid + POCl3, reflux 9 h | 60-75 | Classical, reliable, scalable | Harsh reagent, long reaction time |
| Photoredox catalysis | Hydrazide + Hypervalent iodine + LED light | ~68 | Mild, environmentally friendly | Requires light source and inert atmosphere |
| Oxidative cyclization of thiosemicarbazides | Thiosemicarbazide + Iodine/KI, reflux | 62-94 | High yield, regioselective, cheap reagents | Use of oxidants, reflux conditions |
| Carbodiimide-mediated cyclization | Thiosemicarbazide + EDC·HCl | High | Regioselective, mild conditions | Carbodiimide cost |
- Photoredox catalysis has emerged as a promising green chemistry approach, reducing the need for harsh chemicals and enabling reactions at room temperature with visible light.
- The classical POCl3 method remains widely used for its simplicity and broad applicability despite requiring longer reaction times and harsher conditions.
- Oxidative cyclization methods using iodine or bromine provide efficient routes to 2-amino-1,3,4-oxadiazoles, which are closely related compounds, showing the versatility of oxidative cyclization in oxadiazole synthesis.
- Carbodiimide-mediated cyclization offers regioselectivity and high yields, making it suitable for synthesizing derivatives where precise substitution patterns are critical.
The preparation of ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate can be achieved effectively through several synthetic routes. The choice of method depends on factors such as available reagents, desired yield, environmental considerations, and scalability. Photoredox catalysis and oxidative cyclization represent modern, efficient approaches, while classical POCl3-mediated cyclization remains a robust method. Detailed characterization by NMR and mass spectrometry confirms the successful synthesis of the target compound.
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization of acylhydrazides or oxidative desulfurization of thiosemicarbazides. For example:
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Cyclocondensation : Dicarbonyl esters react with hydrazines under acidic conditions to form oxadiazole rings. A study demonstrated that ethyl 2,4-dioxobutanoate derivatives cyclize with phenyl hydrazine to yield ethyl pyrazole-3-carboxylate intermediates, which are further functionalized into oxadiazoles .
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Photoredox Catalysis : Ethyl 5-aryl-1,3,4-oxadiazole-2-carboxylates (e.g., 3s in ) are synthesized via visible-light-mediated cyclization between aldehydes and ethyl 2-isocyanoacetate. This method achieves yields up to 84% under mild conditions .
Table 1: Representative Synthetic Conditions for Analogous Oxadiazoles
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives:
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Base-Catalyzed Saponification : Treatment with aqueous NaOH or KOH converts the ester to the corresponding carboxylic acid, which can further react to form amides or salts .
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Acid-Catalyzed Transesterification : Alcohols in acidic media replace the ethoxy group, enabling ester interchange .
Nucleophilic Substitution at the Oxadiazole Ring
The electron-deficient oxadiazole ring participates in nucleophilic reactions:
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Thiolation : Reaction with carbon disulfide in basic ethanol yields thiol derivatives, as seen in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols .
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Amination : Hydrazine or amines displace the ester group, forming hydrazide or amide derivatives .
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic attacks to specific positions:
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Meta-Directing Effect : The -CF₃ group deactivates the phenyl ring, favoring substitution at the meta position. Halogenation or nitration would occur para to the oxadiazole linkage .
Table 2: Reactivity of Trifluoromethylphenyl-Substituted Oxadiazoles
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-(3-CF₃-5-nitrophenyl)oxadiazole | Meta-substitution dominates |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-oxadiazole hybrids | Requires stable oxadiazole backbone |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable diversification:
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Suzuki-Miyaura Coupling : The aryl bromide/iodide derivatives of the oxadiazole react with boronic acids to form biaryl systems, useful in medicinal chemistry .
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Buchwald-Hartwig Amination : Introduction of amines at the oxadiazole’s 2-position enhances biological activity, as demonstrated in anticancer agent synthesis .
Biological Activity and Derivatization
The compound serves as a scaffold for bioactive molecules:
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Anticancer Agents : Derivatives with pyridyl or chlorophenyl groups exhibit IC₅₀ values in the micromolar range against cancer cell lines .
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Enzyme Inhibitors : Thioacetamide derivatives show inhibitory activity against alkaline phosphatase (IC₅₀ = 0.42 μM) .
Table 3: Bioactive Derivatives of 1,3,4-Oxadiazoles
| Derivative Structure | Target Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 5-(Pyridin-3-yl)-oxadiazole | EGFR Tyrosine Kinase | 0.24 μM | |
| Thioacetamide-oxadiazole | Alkaline Phosphatase | 0.42 ± 0.012 μM |
Stability and Reaction Considerations
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Thermal Stability : The oxadiazole ring remains intact below 200°C, but prolonged heating in acidic/basic conditions may lead to ring opening.
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Photostability : Visible-light-mediated reactions require controlled conditions to prevent decomposition .
Key Research Findings
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with oxadiazole scaffolds exhibit significant biological activities due to their ability to interact with various biological targets.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of oxadiazoles showed promising anti-inflammatory effects in animal models. The introduction of the trifluoromethyl group was found to enhance the potency of these compounds .
Agrochemical Applications
The compound has also been evaluated for its efficacy as a pesticide or herbicide. Oxadiazole derivatives have been reported to possess insecticidal properties, making them suitable candidates for agricultural applications.
Case Study: Insecticidal Activity
Research on related oxadiazole compounds revealed effective insecticidal activity against various pests, suggesting that this compound could be developed into a novel agrochemical .
Material Science
In material science, the incorporation of oxadiazoles into polymer matrices has shown promise for enhancing thermal stability and mechanical properties. The trifluoromethyl group contributes to improved chemical resistance.
Case Study: Polymer Composites
Studies have indicated that polymers containing oxadiazole units exhibit enhanced thermal stability and mechanical strength compared to their non-functionalized counterparts. This makes them suitable for applications in coatings and advanced materials .
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially inhibiting key enzymes and signaling pathways involved in disease processes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Analogs and Their Substituents
Key Observations:
- Substituent Position: The meta-CF₃ group in the target compound contrasts with ortho-CF₃ in 3s .
- Electron-Withdrawing Groups: The CF₃ group (σₚ = 0.54) is more electron-withdrawing than cyano (σₚ = 0.66) or chloro (σₚ = 0.23), influencing electronic properties and reactivity .
- Ring Type : 1,3,4-Oxadiazoles (as in the target compound) are more prevalent in drug discovery than 1,2,4-oxadiazoles (e.g., cyclopropyl analog in ) due to superior metabolic stability .
Physicochemical Properties
- NMR Data: The target compound’s CF₃ group would exhibit a distinct ¹⁹F NMR signal near -60 ppm, absent in non-fluorinated analogs. In 3r, the ethyl ester resonates at δ 1.49 (t, 3H) and δ 4.57 (q, 2H) in ¹H NMR, similar to the target compound .
- Lipophilicity: The CF₃ group increases logP compared to cyano or chloro analogs, enhancing membrane permeability .
Biological Activity
Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the oxadiazole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound features a trifluoromethyl group which enhances its chemical stability and biological activity. The molecular formula is , with a molecular weight of 286.21 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group contributes to its lipophilicity, facilitating penetration through biological membranes and enhancing binding affinity to proteins and enzymes. This compound has been shown to inhibit key enzymes involved in disease processes, including those related to cancer and inflammation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxicity against human leukemia (CEM-13, MT-4) and breast cancer (MCF-7, MDA-MB-231) cell lines .
- Mechanism of Induction : Flow cytometry assays indicated that the compound induces apoptosis in these cancer cells in a dose-dependent manner, with increased expression of pro-apoptotic proteins such as p53 .
Antimicrobial Activity
This oxadiazole derivative has also been investigated for its antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains, indicating potential applications in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | Lacks trifluoromethyl group | Lower biological activity |
| Mthis compound | Methyl instead of ethyl | Similar but less potent |
| 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol | Contains thiol group | Different mechanism of action |
The presence of the trifluoromethyl group significantly enhances the biological properties of this compound compared to its analogs .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various biological assays:
- Study on Anticancer Activity : A study reported that derivatives similar to this compound exhibit IC50 values lower than conventional chemotherapeutics like doxorubicin against specific cancer cell lines .
- Antimicrobial Evaluation : Another research focused on its antibacterial activity showed significant inhibition against Gram-positive bacteria at concentrations as low as 10 µg/mL .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate?
- Methodology : The compound is typically synthesized via cyclization of hydrazide intermediates with activated carboxylic acid derivatives. For example:
React 3-(trifluoromethyl)phenyl hydrazine with ethyl oxalyl chloride in anhydrous dichloromethane under reflux (2–4 h).
Cyclize the intermediate using a dehydrating agent (e.g., POCl₃ or PCl₅) at 80–100°C for 6–8 h .
Purify via silica gel chromatography using hexane/ethyl acetate (3:1 v/v) .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the compound characterized structurally and spectroscopically?
- Techniques :
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.40 (t, J=7.1 Hz, ester CH₃), δ 4.45 (q, J=7.1 Hz, ester CH₂), δ 7.60–8.10 (m, aromatic protons from the trifluoromethylphenyl group) .
- LC-MS : Molecular ion peak at m/z 287.06 [M+H]⁺ confirms molecular weight (C₁₂H₉F₃N₂O₃) .
- X-ray crystallography : Monoclinic crystal system with P2₁/c space group; bond angles and distances confirm oxadiazole ring geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Approaches :
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while improving yield by 15–20% .
- Solvent optimization : Replace DCM with DMF for higher solubility of intermediates, reducing side-product formation .
- Catalytic additives : Use 5 mol% DMAP to accelerate cyclization, achieving >90% yield .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- DFT Studies :
- Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess electrophilicity of the oxadiazole ring .
- Simulate Fukui indices to identify reactive sites for electrophilic substitution (C-5 position is most reactive) .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?
- Experimental Analysis :
- Acidic conditions (pH 2) : Hydrolysis of the ester group occurs within 24 h at 37°C, forming the carboxylic acid derivative.
- Basic conditions (pH 10) : Oxadiazole ring remains intact, but ester saponification proceeds rapidly (t₁/₂ = 2 h) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
